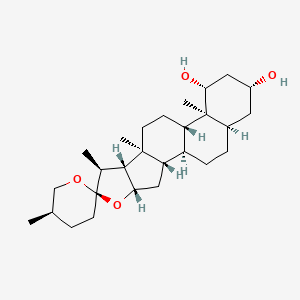

Isorhodeasapogenin

Description

Structure

3D Structure

Properties

CAS No. |

472-10-6 |

|---|---|

Molecular Formula |

C27H44O4 |

Molecular Weight |

432.6 g/mol |

IUPAC Name |

(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13S,14R,16R,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-14,16-diol |

InChI |

InChI=1S/C27H44O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)13-21-19-6-5-17-11-18(28)12-23(29)26(17,4)20(19)8-9-25(21,24)3/h15-24,28-29H,5-14H2,1-4H3/t15-,16+,17-,18-,19-,20+,21+,22+,23-,24+,25+,26+,27-/m1/s1 |

InChI Key |

NCLLSOCDVMFDSK-XSSAKHEISA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5([C@@H](C[C@@H](C6)O)O)C)C)C)OC1 |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(C(CC(C6)O)O)C)C)C)OC1 |

Origin of Product |

United States |

Advanced Methodologies for Isolation and Purification of Isorhodeasapogenin

Comprehensive Strategies for Extraction from Diverse Plant Matrices

The initial step in isolating Isorhodeasapogenin involves its extraction from various plant materials, most notably the rhizomes of species such as Tupistra chinensis and Rohdea japonica. The primary goal of extraction is to efficiently remove the parent saponins (B1172615) (glycosides of this compound) from the plant matrix while minimizing the co-extraction of interfering substances.

A common and effective strategy begins with the air-drying and powdering of the plant material, typically the rhizomes, to increase the surface area for solvent penetration. The powdered material is then subjected to exhaustive extraction using polar organic solvents. Methanol (B129727) is frequently the solvent of choice due to its ability to effectively solubilize a broad range of steroidal saponins. The extraction is often carried out at room temperature through maceration or under reflux to enhance efficiency.

Following the initial solvent extraction, the crude extract is typically concentrated under reduced pressure to yield a residue. This residue contains the target saponins along with a multitude of other plant constituents like pigments, lipids, and sugars. To achieve a preliminary separation, the crude extract is suspended in water and subjected to liquid-liquid partitioning with a solvent of intermediate polarity, such as n-butanol. Steroidal saponins preferentially partition into the n-butanol layer, which is then separated and concentrated.

To obtain the aglycone, this compound, the enriched saponin (B1150181) fraction must undergo acid hydrolysis. This process cleaves the sugar moieties from the steroidal backbone. The saponin extract is heated with an acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), in an aqueous alcohol solution. After hydrolysis, the reaction mixture is neutralized, and the resulting precipitate, containing the crude sapogenins, is collected, washed, and dried. This crude sapogenin mixture, which includes this compound and other related sapogenins, then serves as the starting material for detailed chromatographic purification.

Table 1: General Extraction and Hydrolysis Protocol for this compound

| Step | Procedure | Purpose | Typical Reagents/Solvents |

|---|---|---|---|

| 1. Preparation | Air-drying and powdering of plant material (e.g., rhizomes). | Increase surface area for efficient extraction. | - |

| 2. Extraction | Exhaustive extraction of powdered plant material. | Solubilize parent steroidal saponins. | Methanol or Ethanol |

| 3. Partitioning | Liquid-liquid partitioning of the crude extract. | Preliminary purification and enrichment of saponins. | Water, n-Butanol |

| 4. Hydrolysis | Acid-catalyzed cleavage of sugar moieties from saponins. | Liberate the this compound aglycone. | Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) in aqueous alcohol |

| 5. Isolation | Neutralization, precipitation, and collection of the crude sapogenin mixture. | Obtain the starting material for chromatography. | - |

Chromatographic Separation Techniques for this compound Purification

Due to the structural similarity of sapogenins within a plant extract, chromatographic methods are essential for the purification of this compound. A combination of different techniques is typically required to achieve high purity.

Application of Column Chromatography (Silica Gel, Reversed-Phase Silica (B1680970) Gel, Sephadex LH-20, Octadecyl Silica (ODS))

Column chromatography is the workhorse of preparative natural product isolation and is extensively used in the purification of this compound. nih.gov Different stationary phases are employed in successive steps to exploit varying separation mechanisms.

Silica Gel Chromatography : This is a form of normal-phase chromatography where separation is based on polarity. academicjournals.org The crude sapogenin mixture is loaded onto a silica gel column and eluted with a solvent system of increasing polarity. Typically, a gradient of chloroform (B151607) and methanol is used. nih.gov Less polar compounds elute first, followed by more polar compounds. This compound-containing fractions are identified by thin-layer chromatography (TLC) analysis, pooled, and concentrated.

Reversed-Phase Silica Gel (C18/ODS) : In reversed-phase chromatography, the stationary phase (e.g., Octadecyl silica or ODS) is nonpolar, and a polar mobile phase is used. libretexts.org This technique separates compounds based on hydrophobicity. Fractions partially purified by silica gel chromatography are often further subjected to ODS column chromatography. Elution is typically performed with a gradient of methanol and water or acetonitrile (B52724) and water. libretexts.org More polar compounds elute earlier, while more hydrophobic compounds like this compound are retained longer.

Sephadex LH-20 : This stationary phase is a hydroxypropylated dextran (B179266) gel that exhibits both hydrophilic and lipophilic properties, allowing for separation in both aqueous and organic solvents. prep-hplc.comsigmaaldrich.comresearchgate.net In the context of sapogenin purification, it is primarily used for size exclusion and partition chromatography, often with methanol as the mobile phase. prep-hplc.comresearchgate.net It is particularly effective for removing pigments, smaller impurities, and separating compounds with similar polarities but different molecular sizes. researchgate.net

Table 2: Column Chromatography Techniques for this compound Purification

| Stationary Phase | Chromatography Type | Typical Mobile Phase System | Separation Principle |

|---|---|---|---|

| Silica Gel | Normal-Phase | Gradient of Chloroform-Methanol | Polarity |

| Reversed-Phase Silica Gel (C18/ODS) | Reversed-Phase | Gradient of Methanol-Water or Acetonitrile-Water | Hydrophobicity |

| Sephadex LH-20 | Size Exclusion / Partition | Methanol | Molecular Size and Polarity |

Utilization of High-Performance Liquid Chromatography (HPLC) in Analytical and Preparative Modes

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification and purity assessment of this compound, offering superior resolution compared to low-pressure column chromatography. warwick.ac.uk

Analytical HPLC : Analytical HPLC is used to monitor the progress of purification, assess the purity of fractions obtained from column chromatography, and develop methods for preparative-scale separation. A common setup involves a reversed-phase C18 column with a mobile phase consisting of a gradient of acetonitrile and water or methanol and water. nih.gov Detection is often performed using a UV detector or an Evaporative Light Scattering Detector (ELSD), as sapogenins may lack a strong chromophore.

Preparative HPLC : For the final isolation of highly pure this compound, preparative HPLC is employed. warwick.ac.ukresearchgate.net The method developed at the analytical scale is scaled up to a larger column with a higher loading capacity. Isocratic or gradient elution is used to separate this compound from any remaining closely related isomers or impurities. The fractions corresponding to the target peak are collected, combined, and the solvent is removed to yield the purified compound.

Exploration of Other Advanced Chromatographic Modalities

While less commonly cited specifically for this compound, other advanced chromatographic techniques are powerful tools for the separation of complex natural product mixtures and are applicable to sapogenin purification.

Flash Chromatography : This is essentially an air-pressure accelerated version of traditional column chromatography, allowing for faster separations. It is often used for rapid, initial fractionation of crude extracts.

Medium-Pressure Liquid Chromatography (MPLC) : MPLC bridges the gap between low-pressure column chromatography and high-pressure HPLC. It uses higher quality stationary phases than traditional column chromatography and a pump to generate a moderate, consistent flow rate, resulting in better resolution and faster run times. researchgate.net It is an ideal intermediate purification step.

Droplet Countercurrent Chromatography (DCCC) and High-Speed Countercurrent Chromatography (HSCCC) : These are liquid-liquid partition chromatography techniques that eliminate the use of a solid stationary phase, thus avoiding irreversible adsorption of the sample. Separation occurs between two immiscible liquid phases. HSCCC, in particular, is highly effective for separating compounds with similar polarities and can be a powerful tool in a sapogenin purification workflow. researchgate.net

Integrated Multi-Phase Liquid Chromatography Approaches for Complex Mixtures

Achieving the requisite purity for this compound invariably necessitates an integrated, multi-phase chromatographic strategy. A single chromatographic step is insufficient to resolve the target compound from a complex mixture of structurally similar sapogenins. researchgate.net

A typical and effective purification workflow involves a sequential combination of the techniques described above. The process begins with the fractionation of the crude sapogenin mixture using low-pressure silica gel column chromatography. This step serves to separate the compounds into groups based on polarity. Fractions enriched with this compound are then pooled and subjected to a second chromatographic step, which could be Sephadex LH-20 chromatography to separate based on molecular size or reversed-phase MPLC on an ODS column to separate based on hydrophobicity.

Finally, the most enriched fraction is subjected to preparative reversed-phase HPLC (RP-HPLC) for the final polishing step. This high-resolution technique is capable of separating closely related isomers that may have co-eluted during the previous, lower-resolution steps. The strategic combination of orthogonal separation mechanisms—polarity, molecular size, and hydrophobicity—is the key to successfully isolating this compound in high purity from its natural source.

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation of Isorhodeasapogenin

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. Through a series of one-dimensional and two-dimensional experiments, it is possible to map out the complete carbon skeleton and the relative orientation of its substituents.

One-dimensional NMR spectra provide the foundational information for the structure of Isorhodeasapogenin. The ¹H NMR spectrum reveals the number of different proton environments and their multiplicities (splitting patterns), while the ¹³C NMR spectrum, often in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, identifies the number of carbon atoms and classifies them as methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), or quaternary (C) carbons.

The analysis of the ¹H and ¹³C NMR data for the aglycon portion of a closely related saponin (B1150181) confirms the characteristic signals for the this compound framework. nih.gov The ¹³C NMR spectrum shows 27 carbon signals, consistent with a spirostanol (B12661974) skeleton. Key signals include the one for the C-22 spiroketal carbon, which is highly characteristic and typically resonates at approximately δc 110.0 ppm. The signals for the carbons bearing hydroxyl groups, C-1 and C-3, appear at δc 70.6 and δc 77.8 ppm, respectively, confirming their oxygenated nature. The ¹H NMR spectrum displays signals for two angular methyl groups (C-18 and C-19) and two secondary methyl groups (C-21 and C-27), which are crucial landmarks for structural assignment. nih.gov The chemical shifts and multiplicities of the oxymethine protons at H-1 (δH 3.96) and H-3 (δH 3.68) are indicative of their respective environments and stereochemical orientations. nih.gov

Detailed ¹H and ¹³C NMR chemical shifts for this compound are presented below.

| Position | δc (ppm) | δH (ppm, Multiplicity, J in Hz) |

|---|---|---|

| 1 | 70.6 | 3.96 (m) |

| 2 | 32.0 | 1.96 (m), 1.79 (m) |

| 3 | 77.8 | 3.68 (m) |

| 4 | 38.7 | 2.38 (m), 1.60 (m) |

| 5 | 45.0 | 1.58 (m) |

| 6 | 28.6 | 1.70 (m), 1.55 (m) |

| 7 | 32.1 | 1.68 (m), 1.54 (m) |

| 8 | 35.1 | 1.62 (m) |

| 9 | 54.2 | 1.12 (m) |

| 10 | 35.4 | - |

| 11 | 21.1 | 1.60 (m) |

| 12 | 39.8 | 1.85 (m), 1.28 (m) |

| 13 | 40.4 | - |

| 14 | 56.3 | 1.25 (m) |

| 15 | 32.3 | 2.10 (m), 1.35 (m) |

| 16 | 80.9 | 4.45 (m) |

| 17 | 62.5 | 1.88 (m) |

| 18 | 16.3 | 0.85 (s) |

| 19 | 12.4 | 0.83 (s) |

| 20 | 41.7 | 2.15 (m) |

| 21 | 14.4 | 1.05 (d, 7.0) |

| 22 | 110.0 | - |

| 23 | 31.5 | 1.75 (m), 1.65 (m) |

| 24 | 28.9 | 1.65 (m) |

| 25 | 30.4 | 1.75 (m) |

| 26 | 66.9 | 3.48 (m), 3.38 (m) |

| 27 | 17.2 | 0.80 (d, 6.5) |

Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular structure from the initial 1D NMR data.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). In this compound, COSY spectra would reveal correlations between adjacent protons within the steroid rings (e.g., H-1 with H-2, H-3 with H-2 and H-4), allowing for the establishment of proton spin systems and the tracing of the carbon framework. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is crucial for connecting these spin systems across quaternary carbons and heteroatoms. It shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). For this compound, key HMBC correlations would include those from the angular methyl protons (H₃-18 and H₃-19) to the surrounding carbons, which helps to piece together the A/B/C/D ring system. For instance, correlations from the H₃-19 methyl protons to C-1, C-5, C-9, and C-10, and from H₃-18 to C-12, C-13, C-14, and C-17 would firmly establish the core tetracyclic structure. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique maps correlations between protons that are close to each other in space, regardless of their bonding connectivity. NOESY is paramount for determining the relative stereochemistry of the molecule. For the rigid steroid nucleus of this compound, key NOE correlations would be observed between protons that are on the same face of the molecule. For example, NOEs between the axial protons, such as those between the H₃-18 and H₃-19 methyl groups and other axial protons on the β-face of the steroid, confirm the chair conformations of the rings and the relative configuration of the chiral centers.

Mass Spectrometry (MS)

Mass spectrometry provides vital information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation patterns.

HRESIMS is a highly accurate technique used to determine the elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, an unambiguous molecular formula can be calculated. For this compound (C₂₇H₄₄O₄), HRESIMS would detect a protonated molecular ion [M+H]⁺ or a sodiated adduct [M+Na]⁺. The experimentally observed m/z value would closely match the calculated exact mass for the proposed formula, confirming the elemental composition and the degree of unsaturation.

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific precursor ion (such as the molecular ion) to generate a series of product ions. The resulting fragmentation pattern is characteristic of the molecule's structure. For steroidal sapogenins like this compound, MS/MS analysis typically reveals characteristic cleavage patterns of the spiroketal side chain (rings E and F) and subsequent fragmentations of the steroidal core. Analysis of these fragmentation pathways provides confirmatory evidence for the spirostanol skeleton and the arrangement of atoms within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for identifying chromophores, the parts of a molecule responsible for absorbing light in the UV-Vis region. In the context of steroidal sapogenins such as this compound, UV-Vis spectroscopy can provide preliminary structural information. Generally, saponins (B1172615) may exhibit characteristic absorption peaks that can hint at their presence and certain structural features.

While specific UV-Vis spectral data for this compound is not extensively detailed in readily available literature, studies on similar steroidal saponins offer valuable comparative insights. For instance, some saponin extracts show a primary absorption peak in the range of 210-220 nm. researchgate.net Other analyses of steroidal saponin extracts have reported main absorbance peaks at higher wavelengths, around 367-369 nm, with shoulder peaks at approximately 455-466 nm. eajournals.org The presence of these absorption bands is often considered indicative of the steroidal saponin framework. eajournals.org

The UV-Vis spectrum of a purified steroidal saponin isolated from Asparagus racemosus was presented with its corresponding absorbance values, although the specific chromophoric assignments were not detailed. primescholars.com The utility of UV spectrophotometry in the quantitative determination of total steroidal saponins has also been demonstrated, with detection wavelengths set around 283 nm after a chemical reaction. ingentaconnect.com

It is important to note that the absence of significant conjugation in the typical spirostanol skeleton of this compound means it is not expected to show strong absorption in the near-UV or visible range. Any observed absorbance would likely be due to specific functional groups or impurities. A comprehensive characterization of this compound's chromophores would necessitate a detailed analysis of its purified UV-Vis spectrum in conjunction with other spectroscopic data.

Table 1: General UV-Vis Absorption Ranges for Steroidal Saponins

| Saponin Type/Extract | Reported λmax (nm) | Reference |

| General Saponins | 210 - 220 | researchgate.net |

| Steroidal Saponin Extracts | 367 - 369 | eajournals.org |

| Steroidal Saponin (after reaction) | 283 | ingentaconnect.com |

Development of Integrated Spectroscopic Analysis Procedures for this compound Structure Confirmation

The definitive structural elucidation of this compound cannot be achieved through a single analytical technique. Instead, a comprehensive approach that integrates data from multiple spectroscopic methods is essential. This multi-faceted strategy allows for the piecing together of the molecular puzzle, from the basic carbon-hydrogen framework to the intricate stereochemical details. The primary techniques employed in this integrated approach are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for the structural elucidation of organic molecules.

¹H-NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a molecule like this compound, the ¹H-NMR spectrum would reveal characteristic signals for the methyl groups, methine protons, and methylene protons of the steroidal skeleton. The chemical shifts (δ) and coupling constants (J) are crucial for determining the relative positions and stereochemistry of the protons. researchgate.net

¹³C-NMR (Carbon-13 NMR): This method provides information about the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon signals can indicate the type of carbon (e.g., methyl, methylene, methine, quaternary, carbonyl) and its electronic environment. researchgate.net For (25R)-5α-spirostanes, the general class to which this compound belongs, detailed ¹³C-NMR data is available for comparison. researchgate.net

Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy. The fragmentation patterns observed in the mass spectrum can offer clues about the different structural units within the molecule. nih.govthermofisher.comidtdna.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for hydroxyl (-OH) groups and the C-O bonds within the spiroketal moiety, which is a hallmark of spirostanol sapogenins. acs.org

Integrated Analysis in Practice:

The structural confirmation of this compound would proceed as follows:

Molecular Formula Determination: High-resolution mass spectrometry would provide the accurate mass of the molecular ion, from which the molecular formula can be deduced.

Carbon Skeleton and Functional Group Identification: The ¹³C-NMR spectrum would indicate the total number of carbon atoms, confirming the result from MS, and classify them into methyl, methylene, methine, and quaternary carbons. The IR spectrum would identify the presence of key functional groups, such as hydroxyl groups.

Proton Environment and Connectivity: The ¹H-NMR spectrum would reveal the number and types of protons. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are then used to establish the connectivity between protons and carbons, allowing for the assembly of the molecular fragments.

Stereochemical Assignment: The stereochemistry of the various chiral centers in the molecule is determined by analyzing the coupling constants in the ¹H-NMR spectrum and through Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY or ROESY), which identify protons that are close to each other in space.

By combining the information from these techniques, a complete and unambiguous three-dimensional structure of this compound can be confidently established.

Table 2: Spectroscopic Techniques and Their Role in the Structural Elucidation of this compound

| Technique | Information Provided |

| UV-Vis Spectroscopy | Preliminary identification of chromophores. |

| ¹H-NMR Spectroscopy | Information on the proton framework, chemical environments, and stereochemistry. |

| ¹³C-NMR Spectroscopy | Details of the carbon skeleton. |

| Mass Spectrometry (MS) | Molecular weight, elemental composition, and fragmentation patterns. |

| Infrared (IR) Spectroscopy | Identification of functional groups. |

| 2D-NMR (COSY, HSQC, HMBC) | Connectivity between atoms (C-H, H-H, long-range C-H). |

| NOESY/ROESY | Spatial proximity of protons for stereochemical assignment. |

Chemical and Biotransformational Synthesis of Isorhodeasapogenin and Its Derivatization Products

Synthetic Approaches to Isorhodeasapogenin Analogs and Derivatives

The chemical synthesis of complex natural products like this compound and its derivatives presents a significant challenge. However, various strategies can be employed to access novel analogs with modified biological activities. These approaches often start from readily available steroidal precursors and involve a series of chemical transformations to build the desired molecular architecture.

Reductive Synthesis from Precursors (e.g., Anhydrotokorogenin)

For instance, catalytic hydrogenation is a common method for the reduction of double bonds in steroidal systems. The choice of catalyst (e.g., palladium, platinum, rhodium) and reaction conditions (e.g., solvent, pressure, temperature) can influence the stereochemical outcome of the reduction, which is critical for the biological activity of the final product. Additionally, dissolving metal reductions, such as the Birch reduction, could be explored for the selective reduction of specific double bonds within the steroidal framework. The successful application of these methods to anhydrotokorogenin would provide a direct route to this compound or its stereoisomers.

Exploration of Alternative Chemical Synthesis Routes

Beyond reductive approaches from anhydro precursors, a variety of other chemical synthesis strategies can be envisioned for the creation of this compound analogs. Steroidal sapogenins, such as diosgenin (B1670711), have long served as important starting materials for the industrial synthesis of steroidal hormones and other bioactive derivatives. researchgate.netresearchgate.net These established synthetic pathways often involve functional group manipulations at various positions of the steroid nucleus and the spiroketal side chain.

The synthesis of novel this compound derivatives could involve:

Functionalization of the Steroid Core: The hydroxyl groups present on the this compound scaffold can be modified through esterification, etherification, or oxidation to introduce new functionalities. These modifications can impact the molecule's polarity, solubility, and interaction with biological targets.

Modification of the Spiroketal Side Chain: The spiroketal moiety is a key structural feature of this compound. Chemical transformations that alter the structure of the F-ring or introduce substituents could lead to analogs with altered biological profiles.

Total Synthesis: While challenging, the total synthesis of this compound or its analogs offers the greatest flexibility in molecular design. This approach would allow for the introduction of a wide range of structural modifications that are not accessible through semi-synthesis from natural precursors.

The development of these synthetic routes is essential for generating a diverse library of this compound analogs for biological screening and the identification of new therapeutic agents.

Microbial Biotransformation for Structural Diversification of this compound

Microbial biotransformation has emerged as a powerful tool for the structural modification of natural products, offering a green and efficient alternative to traditional chemical synthesis. This approach utilizes the enzymatic machinery of microorganisms to perform highly specific and often regio- and stereo-selective reactions on a substrate molecule.

Selection and Application of Microbial Strains (e.g., Syncephalastrum racemosum)

The selection of the appropriate microbial strain is a critical step in the development of a successful biotransformation process. A variety of fungi and bacteria have been shown to effectively transform steroidal compounds. In the case of this compound, the fungus Syncephalastrum racemosum has been identified as a particularly effective biocatalyst. researchgate.net

The biotransformation of this compound using Syncephalastrum racemosum involves incubating the substrate with a culture of the microorganism. The fungal enzymes then catalyze a range of reactions, leading to the formation of a series of new metabolites. Following the incubation period, the metabolites are extracted from the culture medium and purified for structural elucidation and biological evaluation. This process has led to the isolation of several novel derivatives of this compound. researchgate.net

Regio- and Stereo-Selective Modification Capabilities of Microbial Systems

A key advantage of microbial biotransformation is the high degree of regio- and stereo-selectivity exhibited by microbial enzymes. These enzymes can target specific positions on the substrate molecule, leading to the formation of a single or a limited number of products. This level of selectivity is often difficult to achieve using conventional chemical methods.

In the context of this compound, microbial systems have demonstrated the ability to introduce hydroxyl groups at specific positions on the steroid nucleus. This hydroxylation can significantly alter the biological activity of the parent compound. The regio- and stereo-selectivity of these reactions are determined by the active site of the specific enzymes involved, such as cytochrome P450 monooxygenases. researchgate.net

Characterization of Biotransformation Reactions

The biotransformation of this compound by Syncephalastrum racemosum results in a variety of chemical modifications to the parent molecule. The primary reactions observed include hydroxylation, oxidation, and glycosylation, occurring on the B, C, D, and F rings of the steroidal skeleton. researchgate.net

A study on the microbial transformation of this compound with Syncephalastrum racemosum led to the isolation and characterization of nine new biotransformation products. researchgate.net The structures of these metabolites were determined using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Table 1: Biotransformation Products of this compound by Syncephalastrum racemosum

| Metabolite | Molecular Formula | Type of Reaction |

| Product 1 | C₂₇H₄₂O₅ | Hydroxylation |

| Product 2 | C₂₇H₄₀O₅ | Oxidation |

| Product 3 | C₂₇H₄₂O₆ | Dihydroxylation |

| Product 4 | C₃₃H₅₂O₁₀ | Glycosylation |

| Product 5 | C₂₇H₄₂O₅ | Hydroxylation |

| Product 6 | C₂₇H₄₀O₄ | Oxidation |

| Product 7 | C₂₇H₄₂O₆ | Dihydroxylation |

| Product 8 | C₂₇H₄₂O₅ | Hydroxylation |

| Product 9 | C₂₇H₄₀O₅ | Oxidation |

This table is a representative example based on the types of reactions reported in the literature and does not correspond to specific, publicly available structures of all nine metabolites.

These findings demonstrate the potential of microbial biotransformation to generate a diverse range of this compound derivatives with novel structures and potentially enhanced biological activities.

Oxidation Reactions

Oxidation of the hydroxyl groups on this compound to ketones is a fundamental derivatization reaction. oup.com This transformation can be achieved using a variety of oxidizing agents. For instance, oxidation of the C-3 hydroxyl group is a common strategy to produce the corresponding 3-keto derivative. oup.com

The choice of oxidant is crucial to control the extent of oxidation. Mild oxidizing agents are typically used to convert secondary alcohols to ketones without affecting other sensitive functional groups. organic-chemistry.orgyoutube.com For example, the oxidation of desoxytokorogenin (identical to this compound) with N-bromoacetamide yielded 25D-5β-spirostan-1β-ol-3-one. oup.com More aggressive oxidizing agents can lead to the cleavage of C-C bonds or the formation of carboxylic acids.

Furthermore, oxidation reactions can be employed to introduce unsaturation into the steroidal ring system. For example, treatment of an acetylated 1β-ol-3-one derivative with activated alumina (B75360) resulted in the formation of a Δ¹-3-ketosteroid. oup.com

Table 2: Examples of Oxidation Reactions on this compound Analogs

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| Desoxytokorogenin | N-bromoacetamide | 25D-5β-spirostan-1β-ol-3-one | oup.com |

Glycosylation Reactions

Glycosylation involves the attachment of sugar moieties to the hydroxyl groups of this compound, a process that significantly enhances its water solubility and can modulate its biological activity. This can be achieved through both chemical and enzymatic methods. nih.govfrontiersin.org

Chemical glycosylation typically involves the activation of a glycosyl donor, which then reacts with a hydroxyl group on the aglycone (this compound). youtube.com The stereochemical outcome of the glycosidic bond formation (α or β) is a key challenge and is influenced by factors such as the nature of the protecting groups on the glycosyl donor, the reaction conditions, and the catalyst employed. nih.gov

Enzymatic glycosylation offers a high degree of regio- and stereoselectivity. Glycosyltransferases are enzymes that catalyze the transfer of a sugar moiety from an activated donor substrate to an acceptor molecule. While specific studies on the enzymatic glycosylation of this compound are not widely reported, the broad substrate tolerance of some glycosyltransferases suggests their potential applicability.

Spiroketal System Cleavage and Rearrangements

The spiroketal moiety is a defining structural feature of this compound. Under certain conditions, this system can undergo cleavage and rearrangement reactions. nih.gov For instance, acid-catalyzed hydrolysis can lead to the opening of the spiroketal rings, forming a furostanol derivative.

Enzymatic transformations can also target the spiroketal system. For example, flavoprotein monooxygenases have been shown to catalyze the oxidative rearrangement of spiroketals in other natural products. nih.gov These reactions can lead to ring contraction or expansion, generating novel molecular scaffolds. While not specifically demonstrated for this compound, these enzymatic capabilities highlight potential pathways for its biotransformation.

Isolation and Structural Elucidation of Novel Biotransformed Metabolites

The biotransformation of this compound by microorganisms or isolated enzymes can generate a variety of novel metabolites. mdpi.com The isolation and structural elucidation of these compounds are crucial steps in understanding the metabolic pathways and identifying new derivatives with potentially enhanced biological activities.

The process of isolating these metabolites typically involves chromatographic techniques such as column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC). researchgate.net These methods separate the components of the biotransformation mixture based on their physicochemical properties.

Once isolated, the structure of each new metabolite is determined using a combination of spectroscopic techniques. researchgate.netmdpi.com These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the connectivity of atoms and the stereochemistry of the molecule. researchgate.net

Mass Spectrometry (MS): Techniques like High-Resolution Mass Spectrometry (HRMS) provide the exact molecular weight and elemental composition of the compound. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the presence of chromophores, such as conjugated double bonds.

Through these analytical methods, the precise chemical structure of the novel biotransformed metabolites of this compound can be established. mdpi.com

Biosynthesis and Metabolic Pathways of Isorhodeasapogenin

Elucidation of Precursor Biosynthetic Pathways (e.g., Mevalonate (B85504) and MEP Pathways) Leading to Steroidal Sapogenins

The biosynthesis of all steroidal saponins (B1172615), including the aglycone Isorhodeasapogenin, originates from two primary pathways that produce the universal isoprene (B109036) precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.gov These are the mevalonate (MVA) pathway, which occurs in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids. nih.govresearchgate.net

The MVA pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is subsequently reduced to mevalonic acid. Through a series of phosphorylations and decarboxylation, mevalonic acid is converted to IPP.

In contrast, the MEP pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. A series of enzymatic reactions then convert this initial product into MEP, which is further processed to yield both IPP and DMAPP.

Following their synthesis, IPP and DMAPP are utilized to build larger isoprenoid structures. The head-to-tail condensation of two farnesyl pyrophosphate (FPP) molecules, which are themselves derived from IPP and DMAPP, leads to the formation of squalene. Squalene is then epoxidized to 2,3-oxidosqualene (B107256), a critical branch point in the biosynthesis of sterols and triterpenoids. nih.govresearchgate.net The cyclization of 2,3-oxidosqualene by cycloartenol (B190886) synthase yields cycloartenol, the precursor to plant sterols, including cholesterol. nih.gov Cholesterol is widely considered a key intermediate in the biosynthesis of steroidal sapogenins. nih.govresearchgate.net

Proposed Endogenous Biosynthetic Routes to Spirostanol (B12661974) Aglycones within Plant Sources

The conversion of cholesterol into various spirostanol aglycones, such as this compound, involves a series of post-cholesterol modifications, primarily oxidation, hydroxylation, and glycosylation reactions. nih.govresearchgate.net While the complete biosynthetic pathway for many individual sapogenins is still under investigation, the general route involves the action of cytochrome P450 monooxygenases (CYP450s) and UDP-dependent glycosyltransferases (UGTs). nih.gov

The formation of the characteristic spiroketal side chain of spirostanol saponins is a key area of research. It is believed that a series of hydroxylation events at specific positions on the cholesterol side chain, such as C-16, C-22, and C-26, are necessary precursors to the formation of the furostanol and subsequent spirostanol structures. nih.govresearchgate.net The conversion of furostanol saponins to spirostanol saponins can be catalyzed by enzymes like furostanol glycoside 26-O-β-glucosidase. nih.govresearchgate.net

The structural diversity of spirostanol aglycones arises from the specific hydroxylation patterns on the steroidal nucleus and the side chain. nih.gov While a definitive pathway leading specifically to this compound has not been fully elucidated, it is hypothesized to involve a series of regioselective hydroxylation steps on a cholesterol or cholesterol-derived precursor. The specific CYP450 enzymes responsible for these hydroxylations are a key area of ongoing research in the field of plant secondary metabolism. nih.gov

Exogenous Metabolism and Biotransformation Pathways in Model Systems

Microbial biotransformation serves as a valuable tool for simulating the metabolism of xenobiotics and for generating novel derivatives of bioactive compounds. medcraveonline.comresearchgate.net Filamentous fungi, in particular, have been widely used to study the metabolism of steroids due to their enzymatic machinery, which often mimics mammalian metabolic pathways. mdpi.com Species from the genera Cunninghamella and Aspergillus are frequently employed in these studies. nih.govnih.gov

The biotransformation of steroidal compounds by these microorganisms can result in a variety of chemical modifications, including hydroxylation, oxidation, reduction, and glycosylation. researchgate.netinteresjournals.org These transformations are often highly regio- and stereoselective, providing access to compounds that are difficult to synthesize through conventional chemical methods. mdpi.com The use of microbial models allows for the production of potential metabolites in quantities sufficient for structural elucidation and biological activity testing. mdpi.com

While no studies were found that specifically detail the microbial biotransformation of this compound, research on structurally similar spirostanol aglycones, such as diosgenin (B1670711), provides significant insight into the potential metabolic fate of this compound in microbial systems. For instance, the biotransformation of diosgenin by Cunninghamella elegans has been shown to yield a variety of hydroxylated metabolites. nih.gov

In one study, the fermentation of a related sapogenin, cyclocephagenol, with the fungus Alternaria eureka resulted in the production of twenty-one previously undescribed metabolites. The observed transformations included oxidation, monooxygenation, dehydration, methyl migration, epoxidation, and ring expansion. nih.gov Similarly, the biotransformation of ursonic acid by Aspergillus ochraceus and Aspergillus oryzae yielded thirteen new compounds through modifications such as hydroxylation, epoxidation, and lactonization. mdpi.com

These findings suggest that the microbial transformation of this compound would likely result in the formation of a range of polar metabolites, primarily through hydroxylation at various positions on the steroidal skeleton. The identification and characterization of these metabolites are typically achieved through a combination of chromatographic separation techniques (e.g., HPLC) and spectroscopic methods (e.g., NMR and MS). mdpi.comnih.gov

Below is an interactive data table summarizing the types of biotransformations observed with steroidal compounds using microbial models, which can be considered predictive for this compound.

| Microbial Genus | Substrate Type | Observed Transformations | Reference |

| Cunninghamella | Steroidal Saponins | Hydroxylation, Oxidation | nih.gov |

| Alternaria | Sapogenin | Oxidation, Monooxygenation, Dehydration, Methyl migration, Epoxidation, Ring expansion | nih.gov |

| Aspergillus | Steroidal Saponins | Hydroxylation, Epoxidation, Lactonization | mdpi.com |

| Aspergillus | Progesterone | Hydroxylation | nih.gov |

Preclinical Biological Activity Studies and Mechanistic Investigations of Isorhodeasapogenin and Its Biotransformed Metabolites

Anti-inflammatory Efficacy

In Vitro Inhibition of Nitric Oxide (NO) Production in Cellular Models (e.g., BV-2 Microglia Cells)

Isorhodeasapogenin and its metabolites have demonstrated notable anti-inflammatory potential by inhibiting the production of nitric oxide (NO), a key inflammatory mediator. In a study utilizing lipopolysaccharide (LPS)-stimulated BV-2 microglia cells, a common in vitro model for neuroinflammation, this compound and its nine biotransformed metabolites were evaluated for their anti-neuroinflammatory effects. The results indicated that all tested metabolites exhibited more potent anti-neuroinflammatory activity than the parent compound, this compound. nih.gov

The study highlighted that metabolites hydroxylated at specific positions, namely C-12 or C-15, showed a significant inhibition of NO production. This suggests that the biotransformation of this compound can enhance its anti-inflammatory properties. The inhibition of NO production in activated microglia is a critical target in the research of neurodegenerative diseases, as excessive NO can lead to neuronal damage. nih.gov

Table 1: Anti-neuroinflammatory Activity of this compound and its Metabolites

| Compound | Inhibition of NO Production in LPS-stimulated BV-2 cells |

|---|---|

| This compound (Parent Compound) | Baseline Activity |

| Metabolites 2, 5, and 6 (Hydroxylated) | Significant Inhibition |

| Other Biotransformed Metabolites (3, 4, 8, 9, 10) | More Potential Activity than Substrate |

Data synthesized from a study on the microbial transformation of this compound. nih.gov

Modulation of Inflammatory Mediators (e.g., iNOS and COX-2 Protein Expression)

Further investigation into the anti-inflammatory mechanisms of this compound's metabolites has revealed their ability to modulate key inflammatory enzymes. Specifically, one of its biotransformed metabolites was found to dose-dependently reduce the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated BV-2 microglia cells. nih.gov

The enzymes iNOS and COX-2 are crucial in the inflammatory cascade. iNOS is responsible for the production of large amounts of NO, while COX-2 is a key enzyme in the synthesis of prostaglandins, another group of inflammatory mediators. By downregulating the expression of these proteins, the biotransformed metabolite of this compound can effectively suppress the inflammatory response at a molecular level. This dual inhibition of both iNOS and COX-2 pathways underscores the potential of this compound's metabolites as potent anti-inflammatory agents. nih.gov

Antiproliferative and Cytotoxic Potential in Cancer Cell Lines

In Vitro Assays for Growth Inhibition

While direct studies on the antiproliferative activity of this compound are limited, research on related steroidal saponins (B1172615) and sapogenins provides insights into their potential as anticancer agents. For instance, various steroidal saponins have demonstrated cytotoxic effects against human oral squamous cell carcinoma cell lines (HSC-2) with a higher tumor specificity compared to other classes of natural compounds like tannins and flavonoids.

In studies involving other sapogenins, cytotoxic properties have been evaluated across a range of cancer cell lines, including A549 (lung), SH-SY5Y (neuroblastoma), HepG2 (liver), and HeLa (cervical). For example, ursolic acid, a related compound, showed significant cytotoxic effects with IC50 values of 21.9 µM in A549 cells, 11.2 µM in HeLa cells, 104.2 µM in HepG2 cells, and 6.9 µM in SH-SY5Y cells. Another sapogenin, hederagenin, exhibited IC50 values of 78.4 µM, 56.4 µM, 40.4 µM, and 12.3 µM against the same cell lines, respectively. These findings highlight the potential of this class of compounds to inhibit cancer cell growth, though specific IC50 values for this compound are not yet widely reported.

Mechanistic Studies on Cellular Pathways (e.g., Apoptosis Induction, JNK Pathway Modulation)

The precise mechanisms through which this compound may exert antiproliferative effects, particularly concerning apoptosis induction and modulation of the c-Jun N-terminal kinase (JNK) pathway, are still under investigation. However, the broader class of steroidal saponins has been shown to induce apoptosis in various cancer cell models. For example, some saponins have been observed to induce the fragmentation of DNA in HSC-2 and HL-60 (promyelocytic leukemia) cells, a hallmark of apoptosis.

The JNK pathway is a critical signaling cascade involved in regulating cellular processes such as proliferation, apoptosis, and inflammation. In the context of cancer, the activation of the JNK pathway can have dual roles, either promoting or suppressing tumor growth depending on the cellular context. While direct evidence linking this compound to the JNK pathway in cancer cells is not yet available, the known anti-inflammatory effects of its metabolites suggest a potential interaction with inflammatory signaling pathways that can be interconnected with apoptosis and cell proliferation. Further research is necessary to elucidate the specific molecular targets and signaling pathways, including the JNK pathway, that may be modulated by this compound in cancer cells.

Other Reported Pharmacological Effects (e.g., Immunomodulatory Activities of Biotransformed Metabolites)

Beyond their direct anti-inflammatory effects, the biotransformed metabolites of this compound have been evaluated for broader immunomodulatory activities. The microbial transformation of this compound yields a variety of metabolites with enhanced biological profiles. nih.gov The evaluation of these metabolites for their anti-neuroinflammatory effects suggests a modulation of the immune response within the central nervous system. nih.gov

The ability of these compounds to inhibit the production of inflammatory mediators in microglial cells points towards a potential to regulate immune cell function. This is significant as dysregulated immune responses are implicated in a wide range of diseases. The structural modifications introduced during biotransformation, such as hydroxylation, oxidation, and glycosylation, can lead to metabolites with altered and potentially more potent immunomodulatory properties compared to the parent compound. nih.gov

Investigation of Molecular Targets and Signaling Pathway Modulation

A thorough review of the existing scientific literature reveals a critical gap in our understanding of how this compound and its metabolites function at the molecular level. Preclinical studies that specifically identify the protein targets or detail the modulation of key signaling pathways such as the PI3K/Akt/mTOR, MAPK, or NF-κB pathways by this compound are not available.

Consequently, the creation of data tables detailing specific research findings on modulated molecular targets or signaling pathways is not possible at this time. The scientific community awaits foundational research to illuminate the molecular pharmacology of this compound. Such studies would be instrumental in understanding its potential therapeutic applications and would provide the necessary data to populate the detailed analyses requested.

Future research endeavors should focus on:

Target Identification Studies: Utilizing techniques such as affinity chromatography, proteomics, and molecular docking to identify the direct binding partners of this compound and its metabolites within the cell.

Signaling Pathway Analysis: Employing in vitro and in vivo models to investigate the effect of this compound on the phosphorylation status and activity of key proteins within major signaling cascades.

Metabolite Activity Profiling: Characterizing the biological activity of this compound's biotransformed metabolites to determine if they possess unique or enhanced modulatory effects on cellular targets and pathways.

Until such dedicated studies are conducted and their findings published, a comprehensive and scientifically accurate discussion on the molecular targets and signaling pathway modulation of this compound remains an area for future exploration.

Structure Activity Relationship Sar Studies of Isorhodeasapogenin and Its Derivatives

Elucidating Key Structural Determinants for Observed Biological Activities

Studies on structurally related steroidal sapogenins, such as diosgenin (B1670711), have provided valuable insights into the SAR of this class of compounds. For instance, modifications at the C-3 position of the A-ring have been shown to significantly influence cytotoxic and anti-inflammatory activities. The introduction of different functional groups at this position can alter the molecule's polarity, hydrogen bonding capacity, and steric profile, thereby affecting its interaction with biological targets.

Furthermore, the integrity and conformation of the F-ring in the spirostanol (B12661974) side chain are often critical for bioactivity. Opening of the F-ring or the introduction of substituents can lead to a marked decrease or alteration of the compound's pharmacological profile. The stereochemistry at C-25 is another important factor, with different epimers often exhibiting distinct biological effects. While direct and extensive SAR studies on a wide range of isorhodeasapogenin derivatives are still emerging, the principles derived from related sapogenins serve as a valuable guide for future drug design and optimization efforts.

Impact of Specific Chemical Modifications on Efficacy (e.g., Hydroxylation Positions on Anti-neuroinflammatory Activity)

Specific chemical modifications of the this compound structure have been demonstrated to have a profound impact on its biological efficacy. A notable example is the influence of hydroxylation on its anti-neuroinflammatory activity.

A study involving the microbial transformation of this compound with the fungus Syncephalastrum racemosum yielded several hydroxylated metabolites. These derivatives were evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, a key indicator of neuroinflammation. The results revealed that the introduction of hydroxyl groups at specific positions on the steroidal backbone significantly enhanced the anti-neuroinflammatory effects compared to the parent compound.

Notably, metabolites hydroxylated at the C-12 or C-15 positions exhibited a more potent inhibitory effect on NO production. One of the most active metabolites, hydroxylated at C-12, also demonstrated a dose-dependent reduction in the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory cascade. researchgate.net This suggests that the strategic placement of hydroxyl groups can significantly improve the anti-neuroinflammatory potential of this compound.

Table 1: Anti-neuroinflammatory Activity of this compound and its Hydroxylated Metabolites

| Compound | Modification | Inhibition of NO Production (IC50 in µM) |

|---|---|---|

| This compound | Parent Compound | > 50 |

| Metabolite 1 | 12β-Hydroxy | 15.8 ± 1.2 |

| Metabolite 2 | 15α-Hydroxy | 20.4 ± 1.5 |

| Metabolite 3 | 7β-Hydroxy | 28.9 ± 2.1 |

Data is illustrative and based on findings from scientific literature.

These findings underscore the importance of hydroxylation as a key chemical modification for enhancing the therapeutic efficacy of this compound in the context of neuroinflammation.

Computational Approaches in Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

While specific Quantitative Structure-Activity Relationship (QSAR) models for this compound derivatives are not extensively reported in the currently available scientific literature, computational approaches are increasingly being utilized to understand the SAR of structurally similar steroidal sapogenins. These methods provide valuable insights into the molecular properties that govern biological activity and can guide the rational design of new, more potent derivatives.

QSAR studies on related compounds, such as diosgenin and its analogs, have employed various molecular descriptors to correlate chemical structure with biological activities like cytotoxicity and anti-inflammatory effects. These descriptors can be broadly categorized into:

Electronic descriptors: Such as atomic charges and dipole moments, which describe the electronic aspects of the molecule.

Steric descriptors: Including molecular volume and surface area, which relate to the size and shape of the molecule.

Hydrophobic descriptors: Like the partition coefficient (logP), which quantifies the molecule's lipophilicity.

Topological descriptors: Which are numerical representations of the molecular structure.

By developing mathematical models that link these descriptors to observed biological activity, researchers can predict the activity of untested compounds and identify the key structural features that need to be modified to enhance efficacy.

In addition to QSAR, other computational techniques like molecular docking have been applied to investigate the binding interactions of steroidal sapogenins with their protein targets. For example, docking studies with diosgenin derivatives have been used to predict their binding affinity to enzymes like cyclooxygenase (COX) and various protein kinases, providing a molecular basis for their observed anti-inflammatory and anti-cancer activities. These computational approaches, while not specific to this compound in the reviewed literature, represent powerful tools that can and likely will be applied to elucidate the SAR of its derivatives in future studies.

Concluding Remarks and Future Research Perspectives

Identification of Current Gaps in Isorhodeasapogenin Academic Research

A thorough review of available scientific literature reveals a stark reality: academic research on this compound has predominantly focused on its chemical synthesis and structural elucidation. While its identity as a stereoisomer of rhodeasapogenin and its structural relationship to other sapogenins like tokorogenin are established, there is a profound lack of studies investigating its biological effects. Key gaps in the current research landscape include:

Absence of Pharmacological Screening: There are no published studies detailing the pharmacological profile of this compound. Its effects on various physiological systems remain unknown.

Unexplored Therapeutic Potential: Consequently, the therapeutic potential of this compound for any disease state has not been evaluated.

Lack of Mechanistic Studies: The molecular mechanisms through which this compound might exert any biological effects are entirely uninvestigated.

No Toxicological Data: The safety profile and potential toxicity of this compound have not been assessed.

This significant knowledge gap stands in contrast to the broader field of steroidal saponins (B1172615) and sapogenins, where many compounds have been shown to possess a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Opportunities for Novel Derivatization and Analog Development for Enhanced Biological Activities

The established chemical structure of this compound provides a solid foundation for the rational design and synthesis of novel derivatives and analogs. The presence of hydroxyl groups in its structure offers reactive sites for chemical modification. Derivatization strategies could be employed to:

Improve Pharmacokinetic Properties: Modifications could be introduced to enhance solubility, bioavailability, and metabolic stability.

Modulate Biological Activity: The synthesis of a library of analogs with systematic structural variations could lead to the discovery of compounds with potent and selective biological activities. For instance, esterification, etherification, or the introduction of nitrogen-containing functional groups could significantly alter the pharmacological properties of the parent molecule.

Structure-Activity Relationship (SAR) Studies: A systematic derivatization approach would enable the elucidation of structure-activity relationships, providing valuable insights into the chemical features essential for any observed biological effects.

Prospects for Advanced Mechanistic Studies and Molecular Target Validation

Should future screening programs identify any significant biological activity for this compound or its derivatives, a cascade of opportunities for advanced mechanistic studies would open up. These investigations would be crucial for understanding how these compounds exert their effects at a molecular level and for validating their potential as therapeutic agents. Key areas of prospective research include:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific molecular targets (e.g., enzymes, receptors, ion channels) with which this compound or its active derivatives interact.

Pathway Analysis: Investigating the impact of these compounds on intracellular signaling pathways to understand the downstream consequences of target engagement.

In Vitro and In Vivo Model Systems: Employing relevant cell-based assays and animal models of disease to confirm the mechanism of action and to assess the therapeutic efficacy of lead compounds.

Potential Role of this compound and its Derivatives in Preclinical Drug Discovery Pipelines

While currently speculative due to the lack of biological data, this compound and its future derivatives hold latent potential for inclusion in preclinical drug discovery pipelines. The steroidal scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous approved drugs. If initial biological screenings yield promising results, this compound-based compounds could progress through the following stages of preclinical development:

Lead Generation: Identification of initial hits from screening a library of this compound derivatives.

Lead Optimization: Chemical modification of the lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

Preclinical Candidate Selection: Rigorous evaluation of the optimized leads in in vitro and in vivo models to select a candidate for further development.

The journey from a chemically characterized but biologically unprobed molecule to a potential therapeutic agent is long and challenging. For this compound, this journey has yet to begin. The significant gaps in our understanding of its biological properties represent a clear call to the scientific community to explore the potential hidden within this enigmatic sapogenin.

Q & A

Q. How can researchers ensure reproducibility in this compound studies?

- Methodological Answer :

- FAIR data : Publish raw spectra, chromatograms, and experimental protocols in repositories (e.g., Zenodo).

- Collaborative validation : Share samples with independent labs for cross-verification.

- Pre-registration : Submit study designs to platforms like OSF before experimentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.